

ML315: A Technical Guide to a Dual CLK/DYRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document provides a comprehensive technical overview of ML315, including its chemical properties, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. Its utility as a chemical probe in cancer and neurological disease research is also discussed.

Chemical Properties

ML315 is a synthetic organic compound belonging to the pyrimidine class.[1]



Property	Value	Source
Chemical Formula	C18H13Cl2N3O2	PubChem CID: 46926514[1]
Molecular Weight	374.2 g/mol	PubChem CID: 46926514[1]
IUPAC Name	5-(1,3-benzodioxol-5-yl)-N- [(3,5- dichlorophenyl)methyl]pyrimidi n-4-amine	PubChem CID: 46926514
Synonyms	ML-315, 5-(benzo[d][1] [2]dioxol-5-yl)-N-(3,5- dichlorobenzyl)pyrimidin-4- amine	PubChem CID: 46926514
Cell Permeability	Adequate for cell-based studies	Coombs et al., 2013
Stability	Low microsomal stability	Coombs et al., 2013

Mechanism of Action and Quantitative Data

ML315 functions as a dual inhibitor of the CLK and DYRK kinase families, which are involved in the regulation of pre-mRNA splicing and other cellular processes.[1][3] The inhibitory activity of ML315 has been quantified against several kinase isoforms, demonstrating low nanomolar potency for specific targets.



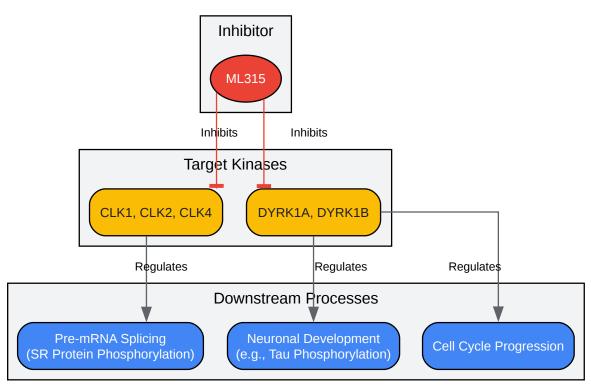
Target Kinase	IC50 (nM)	Source
CLK1	68	Probechem
CLK2	231	Probechem
CLK3	>10,000	Probechem
CLK4	68	Probechem
DYRK1A	282	Probechem
DYRK1B	Low-nanomolar	Coombs et al., 2013
DYRK2	1156	Probechem

ML315 exhibits high selectivity for the CLK and DYRK kinase families. Kinome scans using 442 kinases revealed its high specificity, with PRKCE identified as a potential off-target showing less than 10% residual activity at a 10 μ M concentration. Further screening in a 67-assay panel by Ricerca LeadProfiling identified adrenergic α 2A, dopamine transporter (DAT), and norepinephrine transporter (NET) as potential off-targets with greater than 50% inhibition at a 10 μ M concentration.

Signaling Pathways

ML315's inhibitory action on CLK and DYRK kinases can impact cellular signaling pathways crucial for cell cycle regulation, RNA processing, and neuronal function. The diagram below illustrates a simplified representation of the signaling cascades affected by ML315.





ML315 Signaling Pathway Inhibition

Click to download full resolution via product page

Caption: Inhibition of CLK and DYRK kinases by ML315.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays to characterize the inhibitory activity of compounds like ML315.

Radiometric Kinase Assay (for CLK1 and DYRK1A)

This method measures the incorporation of radiolabeled phosphate from [γ - 32 P]ATP into a substrate peptide.

Materials:

- Recombinant human CLK1 or DYRK1A
- ML315 (or test inhibitor)



- Substrate peptide (e.g., RS-peptide for CLK1, DYRKtide for DYRK1A)
- [y-32P]ATP
- Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT)
- P81 phosphocellulose paper
- 1% Phosphoric acid

Procedure:

- Prepare serial dilutions of ML315 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.
- In a reaction tube, combine the recombinant kinase with the diluted ML315 or vehicle control. Pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding the substrate peptide and [y-32P]ATP solution.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).
- Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each with 1% phosphoric acid to remove unincorporated [y-32P]ATP.
- Air dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of ML315 relative to the vehicle control to determine the IC₅₀ value.





Click to download full resolution via product page

Caption: Workflow for a radiometric kinase assay.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

- Recombinant human CLK1 or DYRK1A
- ML315 (or test inhibitor)
- Substrate (e.g., Myelin Basic Protein for CLK1)
- ATP
- Kinase Assay Buffer
- ADP-Glo™ Reagent
- · Kinase Detection Reagent
- 384-well plate
- Luminometer

Procedure:

- Add inhibitor (or vehicle) and kinase to the wells of a 384-well plate.
- Add the substrate/ATP mix to initiate the reaction.
- Incubate at room temperature for 60 minutes.
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes.



- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30 minutes.
- Record the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
- Calculate the IC₅₀ from the dose-response curve.



Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Applications in Research

ML315's potent and selective inhibition of CLK and DYRK kinases makes it a valuable tool for investigating the roles of these kinases in various disease states.

- Cancer Research: The dysregulation of RNA splicing is a hallmark of many cancers. As CLK kinases are key regulators of this process, ML315 can be used to probe the therapeutic potential of targeting the spliceosome in cancer cells.
- Neurological Disease Research: DYRK1A is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease, where it is thought to contribute to the hyperphosphorylation of tau protein. ML315 provides a means to study the consequences of DYRK1A inhibition in models of these disorders.

Conclusion

ML315 is a well-characterized, potent, and selective dual inhibitor of CLK and DYRK kinases. Its defined chemical properties, mechanism of action, and the availability of robust assay protocols make it an excellent chemical probe for elucidating the biological functions of these kinases and exploring their potential as therapeutic targets in oncology and neuroscience.



Researchers using ML315 should consider its pharmacokinetic properties, such as its low microsomal stability, and be aware of its potential off-target effects at higher concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic properties of enantiomerically pure GluN2B selective NMDA receptor antagonists with 3-benzazepine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML315: A Technical Guide to a Dual CLK/DYRK Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580232#ml-315-molecular-weight-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com